The DAG-Lactone JH-131e-153: A Technical Guide to its Interaction with the Munc13-1 C1 Domain
The DAG-Lactone JH-131e-153: A Technical Guide to its Interaction with the Munc13-1 C1 Domain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the interaction between the novel diacylglycerol (DAG)-lactone, JH-131e-153, and the C1 domain of Munc13-1, a crucial presynaptic protein essential for neurotransmitter release. The information presented is synthesized from the primary literature and is intended to support research and development efforts in neurobiology and pharmacology.
Executive Summary
JH-131e-153 is a synthetic, cell-permeable diacylglycerol (DAG)-lactone that functions as a small molecule activator of the presynaptic priming protein Munc13-1.[1] It exerts its effect by binding directly to the C1 domain of Munc13-1, mimicking the action of the endogenous second messenger DAG. This interaction triggers the translocation of Munc13-1 from the cytosol to the plasma membrane, a critical step in the priming of synaptic vesicles for fusion and subsequent neurotransmitter release. Studies indicate that JH-131e-153 is a potent activator, with a distinct selectivity profile for C1 domains of Munc13-1 and Protein Kinase C (PKC) isozymes. Its development offers a valuable chemical tool for probing the mechanisms of synaptic transmission and represents a potential starting point for therapeutic interventions in neurodegenerative diseases.
Quantitative Data Summary
The activation of Munc13-1 and related proteins by JH-131e-153 has been quantified primarily through ligand-induced membrane translocation assays. The data highlights the superior potency of JH-131e-153 compared to its E-isomer (AJH-836) and establishes its selectivity profile.
| Compound | Target Protein | Assay Type | Result | Reference |
| JH-131e-153 | Munc13-1 (Wild-Type) | Membrane Translocation | Higher activation than AJH-836 | [1][2] |
| AJH-836 | Munc13-1 (Wild-Type) | Membrane Translocation | Lower activation than JH-131e-153 | [2] |
| 130C037 | Munc13-1 (Wild-Type) | Membrane Translocation | No activation observed | [2] |
| JH-131e-153 | Munc13-1 (W588A Mutant) | Membrane Translocation | Activation significantly reduced | [2] |
| JH-131e-153 | Munc13-1 (I590A Mutant) | Membrane Translocation | Activation significantly reduced | [2] |
| JH-131e-153 | Munc13-1 (R592A Mutant) | Membrane Translocation | Activation significantly reduced | [2] |
| JH-131e-153 | Protein Kinase C α (PKCα) | Membrane Translocation | Higher activation than Munc13-1 | [1][2] |
| JH-131e-153 | Protein Kinase C ε (PKCε) | Membrane Translocation | Lower activation than Munc13-1 | [1][2] |
Signaling Pathway and Mechanism of Action
JH-131e-153 acts as a DAG mimetic. In a canonical signaling pathway, activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) leads to the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and DAG. DAG remains in the plasma membrane where it recruits and activates proteins containing a C1 domain, such as Munc13-1. By binding to the C1 domain, JH-131e-153 bypasses the need for receptor-mediated PLC activation to induce Munc13-1 translocation and activation, thereby facilitating the priming of synaptic vesicles.
Experimental Protocols
The primary method used to quantify the activity of JH-131e-153 is the ligand-induced membrane translocation assay.
Ligand-Induced Membrane Translocation Assay
This assay measures the movement of a fluorescently-tagged target protein from the cytosol to the plasma membrane upon ligand stimulation.
I. Cell Culture and Transfection:
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Cell Line: HT22 or Neuro-2a cells are commonly used.
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Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
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Transfection: Cells are seeded onto glass-bottom dishes. After 24 hours, they are transfected with a plasmid encoding the target protein (e.g., full-length Munc13-1) fused to a fluorescent reporter like Green Fluorescent Protein (GFP). Transfection is typically performed using a lipid-based reagent like Lipofectamine 2000 according to the manufacturer's protocol. Experiments are conducted 24-48 hours post-transfection.
II. Ligand Treatment and Imaging:
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Preparation: Prior to imaging, the culture medium is replaced with a buffered saline solution (e.g., Hanks' Balanced Salt Solution, HBSS).
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Compound Preparation: A stock solution of JH-131e-153 is prepared in DMSO. This is then diluted in HBSS to the final desired concentrations.
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Treatment: Cells are treated with varying concentrations of JH-131e-153 or vehicle (DMSO) control.
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Incubation: Cells are incubated for a specified time (e.g., 5-15 minutes) at room temperature or 37°C.
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Imaging: Live-cell imaging is performed using a confocal laser-scanning microscope. A 60x or 100x oil-immersion objective is used. GFP is excited using a 488 nm laser line, and emission is collected between 500-550 nm.
III. Data Analysis:
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Quantification: The degree of membrane translocation is quantified by measuring the fluorescence intensity at the plasma membrane versus the cytosol. A line-scan analysis across the cell is often performed. The ratio of membrane-to-cytosol fluorescence is calculated for multiple cells per condition.
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Statistical Analysis: Data are presented as mean ± SEM. Statistical significance between treated and control groups is determined using an appropriate test, such as a one-way ANOVA followed by a post-hoc test.
Molecular Docking (Theoretical)
Computational docking studies were used to predict the binding mode of JH-131e-153 within the Munc13-1 C1 domain.
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Protein Structure: The structure of the Munc13-1 C1 domain is used. If an experimental structure is unavailable, a homology model may be generated using a template such as the C1B domain of PKCδ.
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Ligand Structure: A 3D structure of JH-131e-153 is generated and energy-minimized.
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Docking Simulation: Software such as AutoDock or Glide is used to dock the ligand into the binding site of the C1 domain. The binding site is defined based on the known location of DAG/phorbol ester binding.
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Analysis: The resulting poses are scored based on binding energy. The best-scoring pose is analyzed to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with specific amino acid residues, such as Trp-588, Ile-590, and Arg-592.[2]
